2-(2-Oxo-2-(pyridin-4-yl)ethylidene)thiazolidin-4-one
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Overview
Description
2-(2-Oxo-2-(pyridin-4-yl)ethylidene)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyridin-4-yl)ethylidene)thiazolidin-4-one typically involves the condensation of pyridine-4-carbaldehyde with thiazolidine-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(pyridin-4-yl)ethylidene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or thiazolidine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(pyridin-4-yl)ethylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: This compound shares a similar thiazolidine and pyridine structure but with different substituents.
2-(2-Oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]thiazolidin-4-one: Another related compound with a chromenyl group instead of a pyridinyl group.
Uniqueness
2-(2-Oxo-2-(pyridin-4-yl)ethylidene)thiazolidin-4-one is unique due to its specific combination of a thiazolidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(2-oxo-2-pyridin-4-ylethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8(7-1-3-11-4-2-7)5-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14) |
InChI Key |
LULWZDNJZMUUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=NC=C2)S1 |
Origin of Product |
United States |
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